4-Amino-N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-(isobutyl-d9)benzenesulfonamide
CAS No.: 1146967-60-3
Cat. No.: VC20793453
Molecular Formula: C20H29N3O3S
Molecular Weight: 400.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1146967-60-3 |
|---|---|
| Molecular Formula | C20H29N3O3S |
| Molecular Weight | 400.6 g/mol |
| IUPAC Name | 4-amino-N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-[1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propyl]benzenesulfonamide |
| Standard InChI | InChI=1S/C20H29N3O3S/c1-15(2)13-23(27(25,26)18-10-8-17(21)9-11-18)14-20(24)19(22)12-16-6-4-3-5-7-16/h3-11,15,19-20,24H,12-14,21-22H2,1-2H3/t19-,20+/m0/s1/i1D3,2D3,13D2,15D |
| Standard InChI Key | NUMJNKDUHFCFJO-NYFGYQHGSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])N(C[C@H]([C@H](CC1=CC=CC=C1)N)O)S(=O)(=O)C2=CC=C(C=C2)N |
| SMILES | CC(C)CN(CC(C(CC1=CC=CC=C1)N)O)S(=O)(=O)C2=CC=C(C=C2)N |
| Canonical SMILES | CC(C)CN(CC(C(CC1=CC=CC=C1)N)O)S(=O)(=O)C2=CC=C(C=C2)N |
Introduction
Chemical Identity and Structural Characteristics
Basic Identification
4-Amino-N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-(isobutyl-d9)benzenesulfonamide is a specialized deuterium-labeled compound with precise stereochemistry. This compound is primarily identified by its CAS number 1146967-60-3 and is cataloged in several chemical databases with unique identifiers . The compound's creation date traces back to May 25, 2009, with recent modifications to its database entries observed as recently as February 22, 2025 .
The compound is known by several synonyms in scientific literature, including 4-amino-N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-[1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propyl]benzenesulfonamide, SCHEMBL2532216, and HY-42326S . These alternative designations reflect its presence across various research and commercial databases, indicating its relevance in multiple scientific contexts.
Molecular Structure and Formula
The molecular formula of this compound is C₂₀H₂₀D₉N₃O₃S, indicating the presence of 9 deuterium atoms that replace hydrogen atoms in the standard structure . The structural configuration features an amino-substituted benzenesulfonamide with specific attachment points to a hydroxy-phenylbutyl group and a deuterated isobutyl moiety. The compound maintains critical stereochemistry at the 2R,3S positions, which is essential for its biochemical behavior and relationship to its parent compound .
The deuteration pattern specifically targets the isobutyl group, where all nine hydrogen atoms are replaced by deuterium atoms. This selective deuteration creates a metabolically distinct entity that retains the chemical properties of the non-deuterated analog while providing a unique mass signature for analytical detection .
Physical and Chemical Properties
Fundamental Physical Properties
The compound possesses distinctive physical properties that characterize its behavior in various experimental conditions. Table 1 summarizes the key physical parameters of 4-Amino-N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-(isobutyl-d9)benzenesulfonamide.
Table 1: Physical Properties of 4-Amino-N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-(isobutyl-d9)benzenesulfonamide
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 400.6 g/mol | |
| Exact Mass | 400.24945368 Da | |
| XLogP3-AA | 2.2 | |
| Hydrogen Bond Donor Count | 3 | |
| Hydrogen Bond Acceptor Count | 6 | |
| Rotatable Bond Count | 9 |
The molecular weight of 400.6 g/mol reflects the incorporation of the heavier deuterium isotopes, which adds approximately 9 atomic mass units compared to the non-deuterated analog (which has a molecular weight of 391.528 g/mol) . This mass difference is essential for analytical distinction when tracking this compound in metabolic studies.
Biochemical Significance and Applications
Relationship to Darunavir
4-Amino-N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-(isobutyl-d9)benzenesulfonamide is specifically identified as a labeled metabolite of Darunavir, a potent HIV protease inhibitor used in antiretroviral therapy . Darunavir belongs to the class of protease inhibitors that prevent viral replication by inhibiting the activity of HIV protease, an enzyme critical for the production of mature viral particles.
The structural similarity between this deuterated compound and components of Darunavir suggests its relevance in metabolic pathway studies of the drug. The strategic deuteration on the isobutyl group enables researchers to track specific metabolic transformations without altering the compound's pharmacological behavior, providing valuable insights into drug metabolism and pharmacokinetics .
Research and Analytical Applications
Production Considerations
The synthesis of deuterated compounds like 4-Amino-N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-(isobutyl-d9)benzenesulfonamide requires specialized techniques to incorporate deuterium atoms at specific positions. The controlled deuteration process must maintain the critical stereochemistry at the 2R,3S positions while ensuring complete deuterium substitution in the isobutyl group .
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